molecular formula C22H25N3O3S2 B2881540 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941962-40-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2881540
CAS RN: 941962-40-9
M. Wt: 443.58
InChI Key: WZGYHKAHNGFWFW-UHFFFAOYSA-N
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Description

“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound that contains several functional groups including a benzothiazole ring, a piperidine ring, a tosyl group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperidine ring, a tosyl group, and a carboxamide group . These groups could be confirmed using spectroscopic methods such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the benzothiazole ring is known to be reactive and can undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, benzothiazole derivatives are often slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antiviral Applications

Thiazole derivatives have shown potential in antiviral applications. For instance, certain thiazole C-nucleosides were synthesized and evaluated for their in vitro activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, as well as for their potential as inhibitors of purine nucleotide biosynthesis. These compounds demonstrated significant antiviral activity, indicating the potential utility of thiazole derivatives in antiviral research (Srivastava et al., 1977).

Antimicrobial and Antifungal Activity

The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives has been reported, with these compounds evaluated for antimicrobial and antifungal activity against a range of bacteria and fungi. Some derivatives showed weak to moderate antibacterial and antifungal activity, highlighting the potential of thiazole-based compounds in addressing microbial infections (Alhameed et al., 2019).

Antitumor Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxicity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. This suggests that carboxamide compounds, by extension potentially including the specified compound, may have applications in cancer treatment (Deady et al., 2003).

Future Directions

Given the interesting chemical structure of this compound, future research could focus on exploring its potential biological activities and applications. For example, it could be interesting to study its potential anti-inflammatory or antidepressant activities, given the known activities of similar benzothiazole derivatives .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-4-8-18(9-5-14)30(27,28)25-12-10-17(11-13-25)21(26)24-22-23-19-15(2)6-7-16(3)20(19)29-22/h4-9,17H,10-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGYHKAHNGFWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

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